molecular formula C9H14ClNO B1356768 1-(4-Methoxyphenyl)ethylamine hydrochloride CAS No. 90642-63-0

1-(4-Methoxyphenyl)ethylamine hydrochloride

Cat. No. B1356768
CAS RN: 90642-63-0
M. Wt: 187.66 g/mol
InChI Key: FYLBCUWOAFIYOW-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)ethylamine hydrochloride (1-MEPEA-HCl) is a synthetic amine that has been used for a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents. In the laboratory, 1-MEPEA-HCl is used as a reagent in organic synthesis and as a substrate for enzymatic reactions. It has been used in research to study the biochemical and physiological effects of amines on biological systems.

Scientific Research Applications

1. Biocatalytic Synthesis

  • Application Summary: An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine .
  • Methods of Application: The three-part vessel system developed for this purpose consists of a membrane reactor for the continuous synthesis of the product amine, a saturator vessel for the continuous supply of the amine donor isopropylammonium and the precipitating reagent 3,3-diphenylpropionate, and a crystallizer in which the product amine can continuously precipitate as (S)-1-(3-methoxyphenyl)ethylammonium-3,3-diphenylpropionate .
  • Results or Outcomes: This method provides a valuable intermediate for the synthesis of rivastigmine, a highly potent drug for the treatment of early-stage Alzheimer’s disease .

2. Inhibition of Monoamine Oxidase

  • Application Summary: 4-Methoxyphenethylamine inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
  • Methods of Application: The compound is used as a precursor for the synthesis of other organic compounds by the alkylation reaction .
  • Results or Outcomes: This inhibition can be useful in the study of neurotransmitter regulation and related neurological disorders .

3. Post-synthetic Modifications of Helical β-Peptide Foldamers

  • Application Summary: (S)-1-(4-methoxyphenyl)ethylamine was employed as a chiral auxiliary in the synthesis of helical β-peptide foldamers .
  • Methods of Application: The initial step in the synthetic route involved a Michael addition reaction using ethyl-2-mercaptoacetate .
  • Results or Outcomes: This method allows for the easy removal of the chiral auxiliary under acidic conditions .

4. Asymmetric Bioreduction of 4-methoxyacetophenone

  • Application Summary: L. senmaizuke was used for the first time as a whole-cell approach for the asymmetric bioreduction of 4-methoxyacetophenone to 1-(4-methoxyphenyl) ethanol .
  • Methods of Application: Design parameters, such as incubation period, pH, agitation speed, and temperature, were optimized by the Box–Behnken design-based proposed .
  • Results or Outcomes: This method provides a novel approach for the production of enantiopure compounds .

5. Synthesis of Chiral Amines

  • Application Summary: 1-(4-Methoxyphenyl)ethylamine is used as a chiral auxiliary in the production of active ingredients .
  • Methods of Application: The compound is used as a building block in the synthesis of other organic compounds .
  • Results or Outcomes: This method allows for the production of enantiopure compounds .

6. Preparation of Tertiary Phosphines

  • Application Summary: 1-(4-Methoxyphenyl)ethylamine is used in the synthesis of 1,1-bis(2-cyanoethyl)-N-(4-methoxyphenyl)phosphinecarboxamide and a single Michael addition product N-(4-methoxyphenyl)-1-(3-oxo-3-(p-tolylamino)propyl)phosphinecarboxamide .
  • Methods of Application: The synthesis involves a Michael addition reaction from N-(4-methoxyphenyl)phosphanecarboxamide and N-arylacrylonitrile or acrylamide in the presence of K2CO3 .
  • Results or Outcomes: This method provides a series of enantioenriched compounds .

7. Synthesis of Active Ingredients

  • Application Summary: 1-(4-Methoxyphenyl)ethylamine is used as a chiral auxiliary in the production of active ingredients .
  • Methods of Application: The compound is used as a building block in the synthesis of other organic compounds .
  • Results or Outcomes: This method allows for the production of enantiopure compounds .

8. Preparation of Phosphinecarboxamides

  • Application Summary: 1-(4-Methoxyphenyl)ethylamine is used in the synthesis of 1,1-bis(2-cyanoethyl)-N-(4-methoxyphenyl)phosphinecarboxamide and a single Michael addition product N-(4-methoxyphenyl)-1-(3-oxo-3-(p-tolylamino)propyl)phosphinecarboxamide .
  • Methods of Application: The synthesis involves a Michael addition reaction from N-(4-methoxyphenyl)phosphanecarboxamide and N-arylacrylonitrile or acrylamide in the presence of K2CO3 .
  • Results or Outcomes: This method provides a series of enantioenriched compounds .

properties

IUPAC Name

1-(4-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(10)8-3-5-9(11-2)6-4-8;/h3-7H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLBCUWOAFIYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Sashikanth, V Raju, S Somaiah, PS Rao… - Synthesis, 2013 - thieme-connect.com
An asymmetric synthesis of (S)-(+)-clopidogrel hydrogen sulfate has been developed through application of a Strecker reaction with [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride …
Number of citations: 14 www.thieme-connect.com
Y Pérez-Fuertes, JE Taylor, DA Tickell… - The Journal of …, 2011 - ACS Publications
A practically simple three-component Strecker reaction for the asymmetric synthesis of enantiopure α-arylglycines has been developed. Addition of a range of aryl-aldehydes to a …
Number of citations: 42 pubs.acs.org
T Mukade, DR Dragoli, JA Ellman - Journal of Combinatorial …, 2003 - ACS Publications
A general method is reported for the parallel solution-phase asymmetric synthesis of α-substituted amines based on the stereoselective addition of organomagnesium reagents to …
Number of citations: 63 pubs.acs.org
M Mondal, N Radeva, H Köster, A Park, C Potamitis… - research.rug.nl
Structure-based drug design (SBDD) is a powerful strategy to design and/or optimize bioactive compounds. 1–3 Whereas de novo SBDD is rarely used, 4, 5 most reports on SBDD deal …
Number of citations: 0 research.rug.nl

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